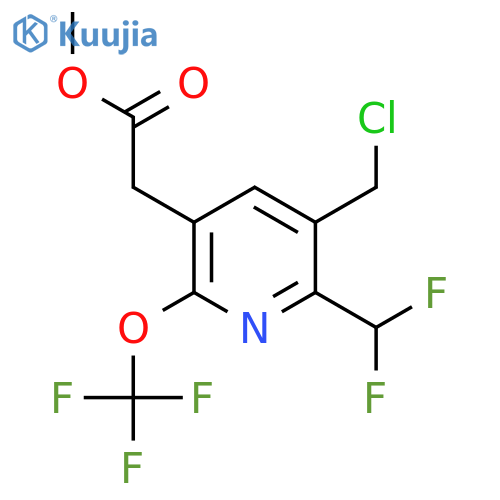Cas no 1804924-47-7 (Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate)

1804924-47-7 structure
商品名:Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate
CAS番号:1804924-47-7
MF:C11H9ClF5NO3
メガワット:333.639079809189
CID:4812292
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate
-
- インチ: 1S/C11H9ClF5NO3/c1-20-7(19)3-5-2-6(4-12)8(9(13)14)18-10(5)21-11(15,16)17/h2,9H,3-4H2,1H3
- InChIKey: ZIPYJUKMWBRWQB-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(F)F)=NC(=C(CC(=O)OC)C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 48.4
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078255-1g |
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate |
1804924-47-7 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
1804924-47-7 (Methyl 3-(chloromethyl)-2-(difluoromethyl)-6-(trifluoromethoxy)pyridine-5-acetate) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
